molecular formula C14H26O2 B12617572 4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol CAS No. 917479-27-7

4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol

Cat. No.: B12617572
CAS No.: 917479-27-7
M. Wt: 226.35 g/mol
InChI Key: CMSCIONRSAEDTG-UHFFFAOYSA-N
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Description

4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol is an organic compound with the molecular formula C14H26O2 It is a derivative of cyclohexane, characterized by the presence of two hydroxyl groups (-OH) attached to the cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives, such as 4,4’-dimethylcyclohexanol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and crystallization, is essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-1,1’-bi(cyclohexyl): This compound lacks the hydroxyl groups present in 4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol.

    4,4’-Dimethyl-2-cyclohexen-1-one: This compound contains a ketone group instead of hydroxyl groups.

    Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: This compound has different substituents on the cyclohexane ring.

Uniqueness

4,4’-Dimethyl[1,1’-bi(cyclohexane)]-4,4’-diol is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. The hydroxyl groups enhance its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various chemical and biological processes.

Properties

CAS No.

917479-27-7

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

4-(4-hydroxy-4-methylcyclohexyl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C14H26O2/c1-13(15)7-3-11(4-8-13)12-5-9-14(2,16)10-6-12/h11-12,15-16H,3-10H2,1-2H3

InChI Key

CMSCIONRSAEDTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2CCC(CC2)(C)O)O

Origin of Product

United States

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